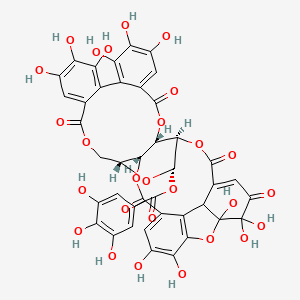
4-Chloro-1H-pyrazol-3-amine hydrochloride
Vue d'ensemble
Description
4-Chloro-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C3H4ClN3. It has a molecular weight of 117.537 . The compound is also known by several synonyms, including 5-chloro-1H-pyrazol-4-amine and 1H-Pyrazol-4-amine, 3-chloro- .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 4-Chloro-1H-pyrazol-3-amine hydrochloride, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-pyrazol-3-amine hydrochloride consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact mass of the compound is 117.009377 .Chemical Reactions Analysis
Pyrazole derivatives, including 4-Chloro-1H-pyrazol-3-amine hydrochloride, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-1H-pyrazol-3-amine hydrochloride has a density of 1.6±0.1 g/cm3 and a boiling point of 344.5±22.0 °C at 760 mmHg . The compound’s flash point is 162.1±22.3 °C . It has a LogP value of 0.18, indicating its lipophilicity .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing pyrazole scaffolds, like “4-Chloro-1H-pyrazol-3-amine hydrochloride”, have been synthesized and evaluated for their in vitro anti-microbial activity . Among all the tested compounds, some possess the highest growth inhibitory activity . These compounds could provide new insights for developing new hybrids as potential antimicrobial agents .
Antioxidant Activity
These pyrazole compounds have also demonstrated remarkable antioxidant properties . The antioxidant properties were evaluated using the DPPH free radical-scavenging assay .
Antileishmanial Activity
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial activities . Some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate . One of the compounds displayed superior antipromastigote activity .
Antimalarial Activity
The same hydrazine-coupled pyrazole derivatives were also evaluated for their in vivo antimalarial activities against Plasmodium berghei infected mice . Some of the compounds elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the probable interactions of these pyrazole compounds with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in discovery of potent drug candidates .
Anticancer Activity
There is also research indicating the potential anticancer activity of pyrazole compounds . However, more detailed studies are needed to confirm and understand the mechanism of this activity.
Mécanisme D'action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with a variety of biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
It’s worth noting that compounds with a pyrazole moiety often interact with their targets through hydrogen bonding .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral effects, among others .
Propriétés
IUPAC Name |
4-chloro-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXAABJWZRBPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679385 | |
| Record name | 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrazol-3-amine hydrochloride | |
CAS RN |
1263094-05-8 | |
| Record name | 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-methyl-5-pivalamido-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1503821.png)


![1-(2-Pyridinyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1503839.png)





![1-(1-Anthracenylmethyl)-4-(3-methoxyphenyl)-1H-[1,2,3]triazole](/img/structure/B1503854.png)